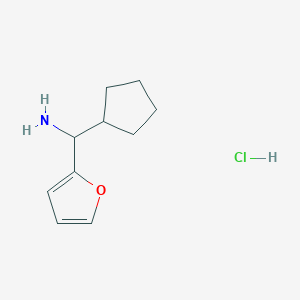

Cyclopentyl(furan-2-yl)methanamine hydrochloride

Description

Cyclopentyl(furan-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a cyclopentyl group and a furan-2-yl moiety attached to the central carbon atom of the amine. The compound is structurally characterized by:

- Cyclopentyl group: A five-membered saturated hydrocarbon ring contributing steric bulk and lipophilicity.

- Hydrochloride salt: Improves solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

cyclopentyl(furan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-10(8-4-1-2-5-8)9-6-3-7-12-9;/h3,6-8,10H,1-2,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIVUXKJBGEOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl(furan-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a furan ring, along with a methanamine moiety. Its molecular formula is , and it has a molecular weight of approximately 187.66 g/mol. The compound typically appears as a white crystalline solid and is soluble in water due to its hydrochloride form, which enhances its stability and reactivity.

Research indicates that this compound may exhibit several biological activities, particularly in the following areas:

- Antidepressant Activity : Similar compounds have been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as serotonin and norepinephrine. This mechanism is associated with mood enhancement and alleviation of depressive symptoms.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, making it a candidate for the development of new antibiotics.

- Anticancer Potential : The structural features of this compound allow for interactions with cellular targets that could disrupt cancer cell proliferation. This potential has been explored in various studies focusing on its efficacy against different cancer cell lines.

Case Studies

-

Antidepressant Effect :

- A study evaluated the compound's effect on MAO activity in vitro, demonstrating significant inhibition comparable to established antidepressants. The results indicated a dose-dependent increase in neurotransmitter levels, supporting its potential use in treating depression.

-

Antimicrobial Activity :

- In vitro assays tested the compound against various bacterial strains. Results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.

-

Anticancer Activity :

- A series of experiments were conducted on human cancer cell lines, revealing that this compound induced apoptosis and inhibited cell growth. The compound was particularly effective against breast and lung cancer cells, with IC50 values indicating potent activity.

Pharmacological Assays

The following table summarizes key pharmacological data from various studies involving this compound:

| Compound | Target | Affinity (Ki, nM) | Efficacy (%) |

|---|---|---|---|

| Cyclopentyl(furan-2-yl)methanamine HCl | hA1 receptor | 52 ± 5 | 73% |

| Cyclopentyl(furan-2-yl)methanamine HCl | hA2A receptor | 24 ± 2 | 42% |

| Cyclopentyl(furan-2-yl)methanamine HCl | hA3 receptor | 25 ± 2 | 52% |

This data illustrates the compound's binding affinities and functional efficacy at various adenosine receptors, highlighting its potential as a multi-target therapeutic agent.

Comparison with Similar Compounds

Structural Analogs

The following structurally related compounds highlight variations in substituents and their implications:

Key Observations:

- Electronic Effects : Furan-2-yl provides electron-rich aromaticity, while phenyl or bromophenyl groups enhance hydrophobicity and halogen bonding .

- Steric and Metabolic Profiles : Cyclopentyl and cyclopropyl groups increase steric hindrance and may reduce enzymatic degradation compared to linear alkyl chains .

- Heteroatom Influence : Thiophene analogs (e.g., ) introduce sulfur, altering electronic properties and bioavailability .

Physicochemical Properties

- NMR Data :

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases.

Preparation Methods

Synthesis of the Cyclopentyl-Furan Intermediate

The initial critical step in preparing cyclopentyl(furan-2-yl)methanamine hydrochloride is the formation of the cyclopentyl-furan scaffold. This is typically achieved via nucleophilic addition and subsequent transformations involving furan and cyclopentane derivatives.

- Method Example: Addition of Furan to Cyclopentanone

A representative approach involves the reaction of freshly distilled furan with cyclopentanone under strong base conditions (e.g., n-butyllithium) in anhydrous diethyl ether at low temperature (0 °C). The reaction forms 1-(furan-2-yl)cyclopentanol intermediates after aqueous work-up and purification. This intermediate can be further dehydrated or modified to yield cyclopentyl-furan derivatives suitable for subsequent amination steps.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Furan + n-BuLi in Et2O, 0 °C | Formation of furan anion intermediate | Intermediate organolithium species | N/A |

| Addition of cyclopentanone, 0 °C to RT | Nucleophilic addition to ketone | 1-(furan-2-yl)cyclopentanol | ~63% (trans isomer) |

- Enantioselective Hydroboration

The cyclopentyl-furan intermediate can be subjected to hydroboration using borane-dimethyl sulfide complex or chiral borane reagents to yield enantioenriched alcohols, which are precursors for amine introduction.

Amination to Form Cyclopentyl(furan-2-yl)methanamine

The key transformation to introduce the amine functionality involves converting the alcohol or related intermediates into the corresponding amine.

Reductive Amination

The alcohol intermediate or aldehyde derivatives can be converted into the amine via reductive amination using ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation. This step typically yields cyclopentyl(furan-2-yl)methanamine.Direct Amination via Nucleophilic Substitution

Alternatively, halogenated precursors (e.g., bromomethyl or chloromethyl derivatives of the cyclopentyl-furan compound) can be reacted with ammonia or amine nucleophiles to afford the primary amine.

Formation of Hydrochloride Salt

The free base amine is converted into its hydrochloride salt to improve stability, handling, and crystallinity.

- Procedure

The free amine is dissolved in an organic solvent (e.g., ethanol or ether), and hydrogen chloride gas or a solution of HCl in an appropriate solvent is introduced under controlled conditions. The resulting hydrochloride salt precipitates or crystallizes out and is isolated by filtration and drying.

Purification and Characterization

- The hydrochloride salt is purified by recrystallization from solvents such as ethanol or ethyl acetate.

- Characterization includes melting point determination, NMR spectroscopy, and purity analysis by chromatography.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopentyl-furan intermediate | Furan + n-BuLi, cyclopentanone, Et2O, 0 °C to RT | 1-(furan-2-yl)cyclopentanol | ~63 |

| 2 | Amination | Reductive amination or nucleophilic substitution | Cyclopentyl(furan-2-yl)methanamine | Variable (60-90) |

| 3 | Salt formation | HCl gas or HCl solution in ethanol/ether | This compound | High (quantitative) |

| 4 | Purification | Recrystallization | Pure hydrochloride salt | N/A |

Research Findings and Notes

- The key to high yield and purity lies in careful control of reaction temperature and moisture exclusion, especially during organolithium and amination steps.

- Enantioselective hydroboration allows for chiral versions of the compound, which may be important for biological activity studies.

- The hydrochloride salt form enhances compound stability and is preferred for pharmaceutical or biochemical applications.

- While direct literature on this compound is limited, analogous methods from related cyclopentyl-furan compounds and amine hydrochlorides provide a reliable synthetic framework.

Q & A

Basic: What are the recommended analytical methods to confirm the structural identity and purity of cyclopentyl(furan-2-yl)methanamine hydrochloride?

Answer:

- Structural Confirmation : Use ¹H/¹³C NMR to verify the cyclopentyl and furan moieties. For example, the furan proton signals typically appear at δ 6.2–7.4 ppm (aromatic region), while cyclopentyl protons resonate at δ 1.5–2.5 ppm (aliphatic region) .

- Purity Assessment : Employ HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is recommended for pharmacological studies, as impurities like unreacted precursors or side products (e.g., chlorinated byproducts) may interfere with bioassays .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]⁺) aligned with the molecular formula (e.g., C₁₀H₁₆ClNO requires m/z ≈ 217.09 for the free base + HCl) .

Advanced: How can researchers resolve contradictions in bioactivity data across different batches of this compound?

Answer:

- Batch Variability Analysis : Compare HPLC chromatograms and LC-MS profiles to detect batch-specific impurities. For example, notes that impurities ≥0.5% in amine derivatives can skew receptor-binding assays .

- Crystallinity Assessment : Use X-ray crystallography or DSC (Differential Scanning Calorimetry) to check polymorphic forms. Variations in crystal packing (e.g., anhydrous vs. hydrate forms) may alter solubility and bioavailability .

- Bioassay Replication : Conduct dose-response studies in triplicate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to rule out methodological artifacts .

Basic: What synthetic routes are reported for preparing this compound?

Answer:

- Reductive Amination : React cyclopentanone with furan-2-ylmethanamine in the presence of NaBH₃CN or H₂/Pd-C. The hydrochloride salt is precipitated using HCl/Et₂O .

- Grignard Addition : Cyclopentylmagnesium bromide can be added to a nitrile intermediate (e.g., furan-2-carbonitrile), followed by acidic workup and amine hydrochloride formation .

- Purity Optimization : Purify via recrystallization from ethanol/water (1:3 v/v) to remove unreacted amines or inorganic salts, achieving ≥98% purity .

Advanced: How does the stereochemistry of the cyclopentyl group influence the compound’s pharmacological activity?

Answer:

- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-cyclopentyl isomers. highlights that stereoisomers of cyclopentanol derivatives exhibit 10–100x differences in receptor affinity .

- Molecular Docking : Perform simulations with target proteins (e.g., serotonin receptors) to predict binding modes. The cyclopentyl group’s chair vs. twist-boat conformation may sterically hinder or enhance interactions .

- In Vivo Pharmacokinetics : Compare AUC (Area Under Curve) and T₁/₂ (half-life) of enantiomers in rodent models. For example, (R)-isomers often show prolonged plasma retention due to reduced metabolic clearance .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions : Keep at –20°C under argon in amber vials to prevent degradation via oxidation (furan ring susceptibility) or hygroscopic clumping .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC checks. warns that amine hydrochlorides may decompose to aldehydes under prolonged moisture exposure .

Advanced: What strategies mitigate off-target effects observed in cell-based assays with this compound?

Answer:

- Counter-Screening : Test against panels of unrelated receptors (e.g., GPCRs, ion channels) to identify non-specific binding. shows that trifluoromethyl groups in similar compounds reduce off-target interactions .

- Proteomics Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track protein binding partners and identify unintended targets .

- Structural Analog Design : Introduce electron-withdrawing groups (e.g., –CF₃) on the furan ring to enhance selectivity, as seen in mefloquine derivatives .

Basic: How is the hydrochloride counterion verified, and what impact does it have on solubility?

Answer:

- Counterion Confirmation : Use ion chromatography or Cl⁻ titration (e.g., AgNO₃ precipitation). The HCl salt typically increases aqueous solubility (e.g., ~50 mg/mL in water) compared to the free base .

- Solubility Optimization : For in vivo studies, prepare stock solutions in saline (0.9% NaCl) adjusted to pH 4–5 to prevent precipitation .

Advanced: What computational methods predict the compound’s metabolic pathways?

Answer:

- In Silico Tools : Use Meteor Nexus or ADMET Predictor to simulate Phase I/II metabolism. The cyclopentyl group is prone to CYP3A4-mediated hydroxylation, while the furan may undergo epoxidation .

- Isotope-Labeled Studies : Synthesize ¹⁴C-labeled analogs to trace metabolites in hepatocyte incubations. emphasizes that fluorinated analogs resist rapid hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.